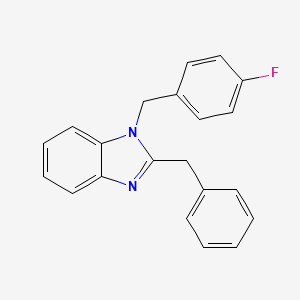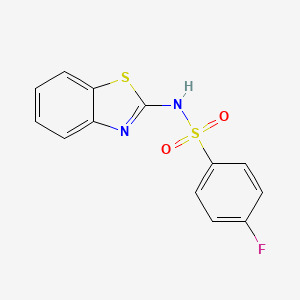![molecular formula C18H18ClFN2O2 B5598702 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5598702.png)
1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine, also known as CFPP, is a chemical compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties. CFPP has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用机制
The exact mechanism of action of 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine is not fully understood, but it is believed to involve the modulation of multiple cellular pathways. 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine has been shown to interact with various receptors and enzymes, including serotonin and dopamine receptors, as well as phosphodiesterases. 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine may also affect the expression and activity of transcription factors and signaling molecules, such as NF-κB and MAPKs. These actions may ultimately lead to changes in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine can have various biochemical and physiological effects depending on the cell type and experimental conditions. In cancer cells, 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine can induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In immune cells, 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine can suppress the production of pro-inflammatory cytokines and chemokines, as well as enhance the phagocytic activity of macrophages. In neuronal cells, 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine can enhance the survival and differentiation of cells, as well as protect against oxidative stress and inflammation.
实验室实验的优点和局限性
1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It can also be easily synthesized and modified to generate new derivatives with potentially improved pharmacological properties. However, 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine also has some limitations, such as its potential cytotoxicity at high concentrations and its limited bioavailability in vivo. Therefore, careful dose-response studies and pharmacokinetic analyses are necessary to determine the optimal conditions for 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine experiments.
未来方向
There are several future directions for 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine research, including the development of new derivatives with improved pharmacological properties, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its exact mechanism of action. 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine may also be useful as a tool compound for studying various cellular pathways and signaling molecules. In addition, the development of new delivery systems and formulations may enhance the bioavailability and efficacy of 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine in vivo.
合成方法
1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine can be synthesized through a multi-step process involving the reaction of 4-fluoroaniline with 2-chlorophenylacetic acid, followed by cyclization with ethylene diamine. The final product is obtained after purification and crystallization. The purity and yield of the compound can be optimized by using different solvents and reaction conditions.
科学研究应用
1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through the modulation of multiple signaling pathways. 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine has also been investigated for its anti-inflammatory properties, as it can suppress the production of pro-inflammatory cytokines and chemokines in immune cells. In addition, 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine has been studied for its neuroprotective effects, as it can enhance the survival and differentiation of neuronal cells.
属性
IUPAC Name |
2-(2-chlorophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2/c19-16-3-1-2-4-17(16)24-13-18(23)22-11-9-21(10-12-22)15-7-5-14(20)6-8-15/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXAAMUKADMWQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(2-ethoxybenzyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5598624.png)
![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5598632.png)
![3-amino-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5598635.png)
![(1R*,3S*)-3-methoxy-7-[(2-methylphenoxy)acetyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5598645.png)
![3-[(dimethylamino)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5598673.png)
methanone](/img/structure/B5598686.png)



![N-{(3S*,4R*)-1-[(4'-hydroxy-4-biphenylyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5598706.png)
![N-[3-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5598713.png)
![ethyl 2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5598721.png)
![N-isopropyl-4-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzenesulfonamide hydrochloride](/img/structure/B5598727.png)
![5,8-dimethyl-2-({[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]amino}methyl)quinolin-4-ol](/img/structure/B5598732.png)